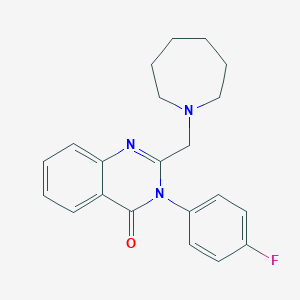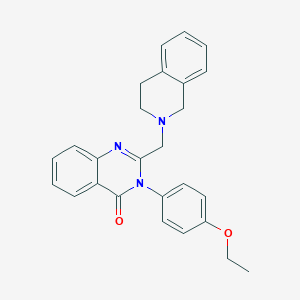![molecular formula C15H15ClN2O3 B289293 N-{4-chloro-2-[(propylamino)carbonyl]phenyl}-2-furamide](/img/structure/B289293.png)
N-{4-chloro-2-[(propylamino)carbonyl]phenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-chloro-2-[(propylamino)carbonyl]phenyl}-2-furamide, commonly known as furamidine, is a synthetic compound that belongs to the family of diamidines. Furamidine has been extensively studied for its potential as an antiprotozoal drug, particularly in the treatment of African trypanosomiasis and leishmaniasis. In addition to its antiprotozoal properties, furamidine has also been investigated for its ability to inhibit the growth of cancer cells.
作用機序
The exact mechanism of action of furamidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis in the parasites. Furamidine is taken up by the parasites and binds to their DNA, preventing replication and ultimately leading to cell death.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiprotozoal drug. However, it has also been shown to have some cytotoxicity against mammalian cells at high concentrations.
実験室実験の利点と制限
One of the main advantages of furamidine is its broad-spectrum activity against a range of protozoan parasites. However, its use is limited by its cytotoxicity against mammalian cells at high concentrations. In addition, its low solubility in water can make it difficult to administer in vivo.
将来の方向性
Future research on furamidine could focus on improving its solubility and reducing its cytotoxicity against mammalian cells. In addition, further studies could investigate its potential as a treatment for other parasitic diseases, such as Chagas disease and malaria. Finally, the development of new formulations of furamidine could improve its efficacy and reduce the risk of resistance.
合成法
The synthesis of furamidine involves the reaction of 4-chloro-2-nitroaniline with propyl isocyanate, followed by reduction of the resulting nitro compound with iron powder and hydrochloric acid. The resulting amine is then reacted with furan-2-carboxylic acid to yield furamidine.
科学的研究の応用
Furamidine has been extensively studied for its potential as an antiprotozoal drug, particularly in the treatment of African trypanosomiasis and leishmaniasis. African trypanosomiasis, also known as sleeping sickness, is caused by the protozoan parasite Trypanosoma brucei. Leishmaniasis is caused by the protozoan parasite Leishmania and is endemic in many parts of the world. Furamidine has been shown to be effective against both of these parasites in vitro and in vivo.
特性
分子式 |
C15H15ClN2O3 |
|---|---|
分子量 |
306.74 g/mol |
IUPAC名 |
N-[4-chloro-2-(propylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15ClN2O3/c1-2-7-17-14(19)11-9-10(16)5-6-12(11)18-15(20)13-4-3-8-21-13/h3-6,8-9H,2,7H2,1H3,(H,17,19)(H,18,20) |
InChIキー |
SXCOKNPYYCUPEJ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CO2 |
正規SMILES |
CCCNC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)

![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
![3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)

![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)

![2-[(cyclohexylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289233.png)